Atiratecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atiratecan is a topoisomerase inhibitor with potential anticancer activity.
科学的研究の応用
1. Enhancement of Anticancer Drug Efficacy
Atiratecan, through its influence on DNA replication and repair mechanisms, can enhance the effectiveness of other anticancer drugs. For instance, ATR inhibitors like VE-821 and VX-970 have been shown to sensitize cancer cells to topoisomerase I inhibitors (e.g., topotecan, irinotecan) by disrupting DNA replication initiation and fork elongation responses. This combination of ATR inhibitors with topoisomerase I inhibitors is found to inhibit phosphorylation of ATR and Chk1, while significantly inducing γH2AX, a marker of DNA damage. This combination has shown enhanced tumor response without additional toxicity in vivo (Jossé et al., 2014).
2. Targeting DNA Repair Pathways in Cancer
Atiratecan plays a crucial role in elucidating DNA repair pathways associated with DNA–protein cross-links and replication stress, particularly in the context of topoisomerase I (TOP1) inhibitors like irinotecan and topotecan. New therapeutic strategies based on novel TOP1 inhibitor chemical scaffolds (e.g., indenoisoquinolines) and tumor-targeted delivery systems (e.g., liposome, PEGylation) are being developed. These strategies consider tumor-specific determinants like homologous recombination defects and Schlafen 11 expression to guide clinical applications of TOP1 inhibitors in combination with DNA damage response inhibitors, including PARP, ATR, CHEK1, and ATM inhibitors (Thomas & Pommier, 2019).
3. Pharmacogenetics and Personalized Medicine
The metabolic complexity of irinotecan, a key drug influenced by Atiratecan, highlights the importance of genetic variants in predicting drug-related toxicity and efficacy. The interplay between patient characteristics, lifestyle, comedication, and genetic variants in enzymes like CYP3A4 and UGT1A1 are crucial in determining irinotecan pharmacokinetics. This knowledge aids in the development of more personalized approaches to minimize toxicity and optimize efficacy in cancer treatment (de Man et al., 2018).
特性
CAS番号 |
867063-97-6 |
---|---|
製品名 |
Atiratecan |
分子式 |
C31H34N6O6 |
分子量 |
586.6 g/mol |
IUPAC名 |
[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate |
InChI |
InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1 |
InChIキー |
CWJSAEZZZABNRI-HKBQPEDESA-N |
異性体SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
正規SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
外観 |
Solid powder |
その他のCAS番号 |
867063-97-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TP 300 TP-300 TP300 cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。